5-(2',5'-Dimethoxybenzal) hydantoin

Description

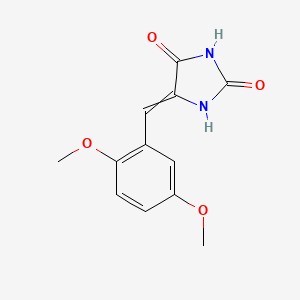

5-(2',5'-Dimethoxybenzal) hydantoin is a substituted hydantoin derivative characterized by a benzylidene group with methoxy substituents at the 2' and 5' positions of the aromatic ring. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 2. Derivatives of hydantoin, such as phenytoin (an anticonvulsant) and allantoin (a moisturizer), are well-documented in pharmaceutical and cosmetic applications . The substitution pattern on the hydantoin ring and the attached aromatic moieties significantly influence the compound’s physicochemical properties and biological activities.

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16) |

InChI Key |

LZMUNRZLNDFJBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydantoin Derivatives

Antimicrobial Activity

Several benzalhydantoins with methoxy or halogen substituents exhibit notable antimicrobial properties. For example:

- 3-n-Butyl-2'-bromo-4',5'-dimethoxybenzal hydantoin demonstrates high selectivity against Malassezia furfur and Staphylococcus aureus, with minimal activity against Candida albicans or Escherichia coli .

- 3-n-Butyl-4'-nitrobenzalhydantoin shows potent activity against E. coli but lower selectivity .

In contrast, 5-(2',5'-Dimethoxybenzal) hydantoin lacks bromo or nitro substituents, which may reduce its broad-spectrum antimicrobial efficacy but could improve selectivity for specific pathogens.

UV Absorption and Photostability

Hydantoin derivatives with benzylidene groups are explored as organic UV filters:

- Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) acts as a UVB filter (SPFin vitro = 3.07) with good solubility in macrogol formulations .

- Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) is a UVA filter (UVA PF = 6.83) with high photostability .

The 2',5'-dimethoxy substitution in this compound may shift its absorption spectrum compared to 4-methoxy analogues. Methoxy groups at ortho/meta positions (vs. para) could alter conjugation and UV absorption maxima, but experimental data are needed to confirm this.

Cytotoxicity and Anticancer Potential

Hydantoin derivatives with aromatic substituents modulate ABCB1 transporters in cancer cells:

- Compounds AD-26 , RW-13 , and KF-2 inhibit efflux pumps in mouse lymphoma cells, enhancing doxorubicin retention .

- The presence of tertiary amines or bulky aromatic groups (e.g., 5,5-bis(4-chlorophenyl)hydantoin) correlates with increased activity .

For this compound, the dimethoxybenzylidene group may confer moderate ABCB1 inhibition, but its lack of halogen substituents or tertiary amines could limit potency compared to chlorinated derivatives.

Solubility and Formulation

Solubility varies significantly among hydantoin derivatives:

- 5-(4-Methoxybenzylidene)-3-n-octyl hydantoin has low solubility in polar solvents due to its long alkyl chain .

- 5-(4-Methoxybenzylidene)-3-{2-(2-ethylhexyloxycarbonyl)ethyl}hydantoin shows improved solubility in cosmetic formulations .

The 2',5'-dimethoxy substitution in this compound may enhance water solubility compared to non-polar derivatives but reduce it relative to esters with hydrophilic side chains.

Key Data Tables

Table 1: Comparison of Antimicrobial Hydantoin Derivatives

Table 2: UV-Filtering Hydantoins

| Compound | Substituents | UV Type | SPF/UVA PF | Photostability | Reference |

|---|---|---|---|---|---|

| 3b | 4-methoxy, diethyl ester | UVB | SPF 3.07 | Good | |

| 4g | 4-methoxyphenyl allylidene | UVA | UVA PF 6.83 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.